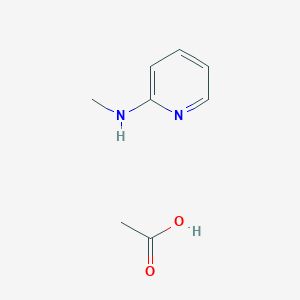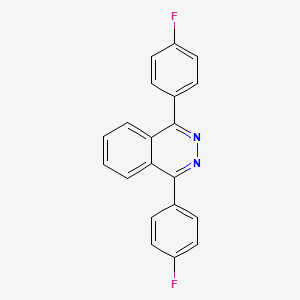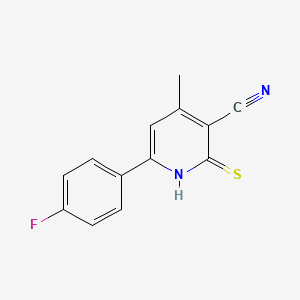
2-(Tribromomethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tribromomethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The addition of a tribromomethyl group to the quinazoline structure introduces unique chemical properties that make this compound an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tribromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of quinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux conditions
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Tribromomethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The tribromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group or other lower brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides in polar solvents.
Major Products Formed:
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of lower brominated quinazoline derivatives or methylquinazoline.
Substitution: Formation of quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Tribromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The tribromomethyl group can enhance the compound’s ability to bind to enzymes and receptors, leading to:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in metabolic pathways, such as kinases and proteases.
Disruption of Cell Membranes: The tribromomethyl group can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Induction of Apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
2-Methylquinazoline: Lacks the tribromomethyl group and has different chemical reactivity and biological activity.
2-Chloromethylquinazoline: Contains a chloromethyl group instead of a tribromomethyl group, leading to different chemical properties and applications.
2-(Dibromomethyl)quinazoline: Contains two bromine atoms instead of three, resulting in different reactivity and biological effects.
Uniqueness: 2-(Tribromomethyl)quinazoline is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
130896-93-4 |
|---|---|
Molecular Formula |
C9H5Br3N2 |
Molecular Weight |
380.86 g/mol |
IUPAC Name |
2-(tribromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-9(11,12)8-13-5-6-3-1-2-4-7(6)14-8/h1-5H |
InChI Key |
CANNOHLMPQHJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)



![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
